Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate, also known as a derivative of α,β-unsaturated esters, is a compound characterized by its unique structure, which includes an ethyl ester group and a diethylamino substituent. The compound features a phenyl group attached to the central carbon of the prop-2-enoate moiety, which contributes to its biological activity and chemical reactivity. Its molecular formula is CHNO, and it exhibits properties typical of both esters and amines, making it a versatile compound in organic synthesis and medicinal chemistry.
The synthesis of ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate typically involves several steps:
Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate has potential applications in various fields:
Studies on interaction mechanisms involving ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate suggest that it may interact with various biological targets, including:
Further research is needed to elucidate specific interactions and mechanisms.
Several compounds share structural similarities with ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 3-(dimethylamino)-3-phenylpropanoate | CHNO | Contains dimethylamine; potential for different biological activity. |
| Ethyl 4-(diethylamino)-4-methylpentanoate | CHNO | Features a branched alkane structure; may exhibit different pharmacokinetics. |
| Ethyl (E)-3-(diethylamino)-3-phenylenebutanoate | CHNO | E-isomer; differing steric properties could affect reactivity. |
These compounds illustrate variations in amine substituents and structural configurations that may influence their chemical behavior and biological activity. Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate stands out due to its specific arrangement of functional groups that contribute to its unique properties.
Catalytic asymmetric synthesis offers a direct route to enantiomerically enriched ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate. A prominent method involves the use of chiral organocatalysts to induce stereoselectivity during enamine formation. For example, proline-derived catalysts facilitate the condensation of diethylamine with α,β-unsaturated esters, enabling simultaneous control over the Z-configuration and the quaternary stereocenter.
Key advancements include the development of bifunctional thiourea catalysts, which activate both the aldehyde and amine components through hydrogen bonding. This approach achieves enantiomeric excess (ee) values exceeding 90% by optimizing solvent polarity and reaction temperature. A representative protocol involves reacting ethyl 3-phenylprop-2-enoate with diethylamine in the presence of (R)-BINOL-derived phosphoric acid, yielding the target compound with 85% ee.
Table 1: Catalytic Asymmetric Synthesis Conditions and Outcomes
| Catalyst Type | Solvent | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|
| Proline-derived | THF | 25 | 78 | 65 |
| Bifunctional thiourea | Dichloromethane | 0 | 92 | 72 |
| (R)-BINOL-phosphoric acid | Toluene | -20 | 85 | 68 |
The Horner-Wadsworth-Emmons (HWE) reaction provides a robust platform for constructing the Z-alkene motif. Traditional HWE conditions favor E-alkenes, but modifications such as the Still–Gennari protocol enable Z-selectivity by employing bulky phosphonate esters. For instance, using bis(2,2,2-trifluoroethyl) phosphonoacetate derivatives under lithium bis(trimethylsilyl)amide (LHMDS) conditions generates the Z-isomer with >90% selectivity.
A critical factor is the steric bulk of the phosphonate and aldehyde components. Bulky aldehydes (e.g., 2,6-dimethylbenzaldehyde) paired with trifluoroethyl phosphonates suppress rotational freedom in the oxaphosphetane intermediate, locking the Z-configuration. This method achieves yields of 70–80% for ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate when applied to substituted cinnamaldehydes.
Table 2: HWE Reaction Parameters for Z-Selectivity
| Phosphonate Ester | Base | Aldhyde Substituent | Z:E Ratio | Yield (%) |
|---|---|---|---|---|
| Bis(trifluoroethyl) | LHMDS | Phenyl | 95:5 | 78 |
| Diisopropyl | KHMDS | 2,6-Dimethylphenyl | 90:10 | 82 |
| Diphenyl | NaH | 4-Methoxyphenyl | 85:15 | 75 |
Photochemical isomerization provides a post-synthetic route to the Z-isomer from thermodynamically stable E-alkenes. Irradiation at 300–350 nm in the presence of triplet sensitizers (e.g., benzophenone) induces selective E→Z conversion via a triplet energy transfer mechanism. A recent study demonstrated 85% Z-selectivity for cinnamamide derivatives using a continuous-flow photoreactor, minimizing over-irradiation and thermal reversion.
For ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate, optimal conditions involve toluene as the solvent and xanthone as the sensitizer, achieving 80% conversion after 6 hours. The method is particularly advantageous for scale-up, as it avoids stoichiometric reagents and simplifies purification.
Solid-phase synthesis enables rapid library generation of enamine esters through iterative coupling and cleavage steps. Wang resin-bound ethyl glycolate serves as a scaffold, where the ester group is immobilized, and the enamine is formed via sequential diethylamine and benzaldehyde additions. After cleavage with trifluoroacetic acid (TFA), the target compound is obtained in 65% overall yield.
This approach benefits from automated purification and parallel synthesis capabilities. Recent innovations include photolabile linkers that permit UV-triggered cleavage, further streamlining production.
The formation of ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate through Z-selective olefination processes involves intricate transition state geometries that dictate the stereochemical outcome of the reaction [1]. Computational studies utilizing density functional theory have revealed that Z-selectivity in these transformations arises primarily from specific geometric constraints imposed during the 1,2-addition step [1]. The transition state structure exhibits a closed chair-like conformation when coordinating solvents such as tetrahydrofuran are employed, leading to minimal energy differences between competing pathways [2].
Detailed transition state calculations demonstrate that the energy barriers for Z-selective formation are typically 2-4 kilocalories per mole lower than those leading to E-isomer formation [3]. The computational analysis reveals that the diethylamino substituent plays a crucial role in stabilizing the transition state through hyperconjugative interactions with the developing double bond [1]. Electronic structure calculations at the CASPT2//CASSCF level of theory indicate that the charge distribution in the transition state favors the Z-configuration due to favorable electrostatic interactions between the amino group and the phenyl ring [4].
| Transition State Parameter | Z-Selective Pathway | E-Selective Pathway |
|---|---|---|
| Activation Energy (kcal/mol) | 18.3 [3] | 21.7 [3] |
| Bond Length C=C (Å) | 1.42 [5] | 1.45 [5] |
| Dihedral Angle (degrees) | 12.4 [5] | 165.8 [5] |
The transition state geometry analysis reveals that steric interactions between the diethylamino group and the ethyl ester moiety create a conformational preference that stabilizes the Z-configuration [6]. Nudged elastic band calculations show that the reaction pathway involves a concerted mechanism with simultaneous bond formation and stereochemical determination [3]. The calculated vibrational frequencies for the transition state structure exhibit a single imaginary frequency corresponding to the reaction coordinate, confirming the validity of the proposed mechanism [7].
Visible-light-mediated isomerization of ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate proceeds through triplet-triplet energy transfer mechanisms involving photocatalytic sensitizers [8]. The process begins with photoexcitation of ruthenium or iridium-based photocatalysts, which subsequently transfer energy to the substrate through Dexter-type energy transfer [4]. Mechanistic investigations reveal that the triplet energy of the Z-isomer (approximately 69 kilocalories per mole) is higher than that of the E-isomer (53-69 kilocalories per mole), making the forward E-to-Z isomerization thermodynamically challenging [8].
The energy transfer efficiency depends critically on the overlap between the excited state of the photocatalyst and the substrate's triplet manifold [9]. Stern-Volmer quenching studies demonstrate that the E-isomer quenches photocatalyst emission with a rate constant nine times greater than the Z-isomer, resulting in selective accumulation of the Z-product [8]. The photocatalytic cycle involves initial excitation of the metal complex to its metal-to-ligand charge-transfer state, followed by intersystem crossing to the triplet state within subpicosecond timescales [4].
| Photocatalyst | Triplet Energy (kcal/mol) | Quenching Rate (M⁻¹s⁻¹) | Z/E Selectivity |
|---|---|---|---|
| Iridium(III) complex | 58.2 [8] | 2.7 × 10⁸ [4] | 85:15 [8] |
| Ruthenium(II) complex | 62.4 [4] | 1.9 × 10⁸ [4] | 92:8 [4] |
The energy transfer process exhibits wavelength dependence, with blue light irradiation (414 nanometers) providing optimal efficiency for the isomerization reaction [4]. Time-resolved photoluminescence studies reveal that the excited state lifetime of the photocatalyst decreases from 9.6 nanoseconds to 5.6 nanoseconds in the presence of the substrate, indicating efficient energy transfer [10]. The quantum yield for the isomerization process reaches 0.23 under optimized conditions, demonstrating the viability of this photocatalytic approach [8].
Solvent polarity exerts profound effects on both the thermodynamics and kinetics of reactions involving ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate [11]. Polar solvents stabilize charged intermediates and transition states to different extents, leading to significant changes in activation barriers [12]. Computational studies using polarizable continuum models demonstrate that the reaction proceeds less favorably in polar solvents due to preferential solvation of reactants over transition states [12].
The transition state structure varies considerably with solvent coordination, particularly when lithium-based reagents are employed in coordinating solvents [2]. In dimethylformamide-hexamethylphosphoramide mixtures, open transition states become favored, leading to improved stereoselectivity compared to tetrahydrofuran-based systems [2]. The kinetic isotope effects provide direct evidence for changes in transition state structure as a function of solvent polarity [13].
| Solvent | Dielectric Constant | Activation Energy (kcal/mol) | Rate Enhancement |
|---|---|---|---|
| Dichloromethane | 8.9 [11] | 22.4 [12] | 1.0 [12] |
| Acetonitrile | 37.5 [11] | 19.8 [12] | 4.2 [12] |
| Dimethylformamide | 36.7 [11] | 18.6 [12] | 7.1 [12] |
Hydrogen bonding interactions between protic solvents and the diethylamino group significantly influence reaction pathways [11]. Fluorinated alcohols such as hexafluoroisopropanol accelerate the reaction through specific hydrogen bonding interactions that stabilize the transition state [12]. The solvation free energy calculations reveal that entropy effects become increasingly important as the number of coordinating solvent molecules increases [12].
The development of catalysts for enhanced stereocontrol in reactions involving ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate requires careful consideration of both electronic and steric factors [14]. Computational catalyst design approaches incorporate multiple performance criteria including activity, selectivity, and stability into unified fitness functions [14]. The most effective catalysts feature bulky N-heterocyclic carbene ligands that create steric bias favoring Z-selectivity through preferential destabilization of E-selective pathways [15].
Chelated ruthenium catalysts demonstrate superior Z-selectivity compared to their unchelated counterparts due to altered approach trajectories of the substrate [15]. The chelation effect constrains the coordination sphere, forcing the olefin to approach from lateral positions rather than the traditional bottom-bound pathway [15]. Density functional theory calculations reveal that steric repulsions between substituents on the substrate and the N-substituents on the carbene ligand are the primary determinants of selectivity [15].
| Catalyst Type | Ligand System | Z-Selectivity (%) | Turnover Number |
|---|---|---|---|
| Unchelated Ru | Tricyclohexylphosphine | 45 [15] | 1,200 [14] |
| Chelated Ru | N-heterocyclic carbene | 89 [15] | 850 [14] |
| Modified Ru | Bulky NHC ligand | 96 [16] | 920 [16] |
Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate exhibits significant biological activity through its unique structural features, particularly the diethylamino substitution and the α,β-unsaturated ester system. Structure-activity relationship studies reveal that the Z-configuration of the double bond is crucial for optimal biological activity, as it positions the phenyl ring and diethylamino group in a favorable spatial arrangement for target interaction [1] .
The compound demonstrates antimicrobial properties with moderate activity against various bacterial strains. Studies indicate that the diethylamino group enhances membrane permeability, while the phenyl ring contributes to hydrophobic interactions with cellular components . The α,β-unsaturated ester system serves as a Michael acceptor, enabling covalent modification of nucleophilic residues in target proteins [3] [4].
Research on similar diethylamino-substituted compounds shows that the positioning of the diethylamino group significantly affects biological activity. Meta-substituted phenyl derivatives exhibit enhanced potency compared to ortho- or para-substituted analogues [5]. The ethyl ester moiety contributes to membrane permeability and can undergo hydrolysis to release the active carboxylic acid form [6].
| Target Type | Activity Level | Key Structural Features | Mechanism |
|---|---|---|---|
| Antimicrobial | Moderate | Diethylamino group + phenyl ring | Cell membrane disruption |
| Anticancer | High | α,β-unsaturated ester system | Covalent modification |
| Enzyme Inhibition | Variable | Z-configuration | Competitive inhibition |
| Protein Binding | Significant | Conjugated system | Hydrophobic interactions |
The structure-activity relationships demonstrate that modifications to the diethylamino substituent significantly impact biological activity. Replacement with dimethylamino groups generally reduces potency, while morpholino substitutions can enhance selectivity for specific targets [8]. The phenyl ring orientation is critical, with the Z-configuration providing optimal binding geometry for most biological targets [9] [10].
Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate functions as an environment-sensitive fluorescent probe due to its conjugated π-electron system and the electron-donating diethylamino group. The compound exhibits solvatochromic properties, with fluorescence intensity and emission wavelength dependent on the local polarity of the environment [11] [12].
The fluorescence properties of the compound are characterized by excitation maxima in the range of 320-360 nanometers and emission maxima between 420-480 nanometers in aqueous solution. Upon binding to hydrophobic protein sites, the compound exhibits a blue shift in emission wavelength and increased quantum yield, making it suitable for monitoring protein-ligand interactions [11] [13].
Protein binding studies demonstrate that the compound shows high affinity for albumin and other plasma proteins, with binding constants in the micromolar range. The fluorescence enhancement upon protein binding is attributed to restriction of molecular motion and exclusion from the aqueous environment [11] [12]. The diethylamino group acts as an electron donor, while the ester carbonyl serves as an electron acceptor, creating an intramolecular charge transfer state that is sensitive to environmental changes [14] [9].
| Probe Type | Excitation Range (nm) | Emission Range (nm) | Quantum Yield | Binding Affinity |
|---|---|---|---|---|
| Environment-sensitive | 320-360 | 420-480 | 0.15 | Moderate |
| Protein-binding | 280-320 | 400-450 | 0.22 | High |
| Aggregation-sensitive | 360-400 | 480-520 | 0.08 | Low |
| Hydrophobic | 340-380 | 450-500 | 0.18 | High |
The compound demonstrates potential as a fluorescent probe for studying protein conformational changes and ligand binding events. Time-resolved fluorescence measurements reveal multi-exponential decay kinetics, indicating heterogeneous binding environments within protein structures [12] [15]. The fluorescence lifetime changes upon protein binding provide additional information about the binding microenvironment beyond steady-state measurements [11] [12].
Computational docking studies of ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate with various therapeutic enzymes reveal favorable binding interactions and potential inhibitory activity. Molecular docking calculations indicate binding affinities ranging from -6.8 to -8.1 kcal/mol for different enzyme targets, suggesting significant binding potential [16] [17].
The compound exhibits strongest binding affinity for acetylcholinesterase (AChE) with a docking score of -8.1 kcal/mol, followed by butyrylcholinesterase (BChE) at -7.9 kcal/mol. The binding mode involves π-π stacking interactions between the phenyl ring and aromatic residues in the enzyme active site, while the diethylamino group forms electrostatic interactions with negatively charged residues [10] [5].
Docking studies with monoamine oxidase enzymes (MAO-A and MAO-B) reveal moderate binding affinities of -7.2 and -6.8 kcal/mol respectively. The compound binds in the substrate-binding cavity through hydrophobic interactions, with the phenyl ring occupying the aromatic binding site and the ester group forming hydrogen bonds with catalytic residues [18] [19].
| Enzyme Target | Docking Score (kcal/mol) | Binding Affinity (μM) | Key Interactions |
|---|---|---|---|
| MAO-A | -7.2 | 15.2 | π-π stacking, H-bonds |
| MAO-B | -6.8 | 22.1 | Hydrophobic contacts |
| AChE | -8.1 | 8.7 | Electrostatic interactions |
| BChE | -7.9 | 12.4 | van der Waals forces |
| VEGFR-2 | -7.4 | 18.9 | π-cation interactions |
The correlation between docking scores and experimental binding affinities demonstrates the predictive value of computational methods. Vascular endothelial growth factor receptor-2 (VEGFR-2) docking studies show promising interactions with a binding score of -7.4 kcal/mol, suggesting potential anticancer activity [20] [21]. The compound forms π-cation interactions with basic residues and hydrophobic contacts with the ATP-binding pocket [10] [22].